Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate
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Overview
Description
Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate is a compound that features a unique combination of imidazole and phosphinate groups. Imidazoles are known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and the phosphinate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and substituted phosphinate derivatives.
Scientific Research Applications
Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique reactivity.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium;(1-benzylimidazol-2-yl)-phenylphosphinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phosphinate group can participate in phosphorylation and dephosphorylation reactions, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Similar in structure but lacks the phosphinate group.
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl): Contains similar imidazole rings but different substituents.
Uniqueness
This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
sodium;(1-benzylimidazol-2-yl)-phenylphosphinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O2P.Na/c19-21(20,15-9-5-2-6-10-15)16-17-11-12-18(16)13-14-7-3-1-4-8-14;/h1-12H,13H2,(H,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZMQJSTTQPLFP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2P(=O)(C3=CC=CC=C3)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2NaO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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